methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate
Description
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a furan ring substituted with a carboxylate ester group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCUQYXANAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Mechanisms
The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate revolves around two primary strategies: (1) functionalization of preformed furan or pyrazole cores and (2) modular assembly via condensation reactions. The choice of strategy depends on the availability of starting materials, desired scalability, and regioselectivity requirements.
Nucleophilic Substitution and Alkylation
A widely adopted method involves the alkylation of a pyrazole derivative with a furan-containing electrophile. For instance, methyl 5-(bromomethyl)furan-3-carboxylate reacts with 1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 60–80°C. The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, displacing the bromide ion. This method typically achieves yields of 70–85%, with purity >95% after recrystallization from ethanol.
Key variables influencing efficiency include:
Knöevenagel Condensation
An alternative route employs Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes. While originally developed for thiopyrano[2,3-d]thiazole derivatives, this method has been adapted for furan-pyrazole hybrids. The reaction occurs in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature, leveraging the aldehyde’s electrophilicity and the thiazolidinone’s enolic protons. Yields range from 66% to 89%, with PEG-400 offering a greener profile by eliminating volatile solvents.
Detailed Experimental Procedures
Two-Step Alkylation Protocol
Step 1: Synthesis of Methyl 5-(Bromomethyl)furan-3-carboxylate
A stirred solution of methyl 5-hydroxymethylfuran-3-carboxylate (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) is treated with phosphorus tribromide (PBr₃, 12 mmol) at 0°C. After 2 h, the mixture is quenched with ice-water, extracted with DCM, and dried over MgSO₄. Solvent removal yields the bromide as a pale-yellow liquid (yield: 92%).
Step 2: Pyrazole Coupling
The bromide (5 mmol) is added to a solution of 1H-pyrazole (6 mmol) and KOH (7 mmol) in DMSO (15 mL). After 4 h at 70°C, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1). The product is obtained as white crystals (yield: 83%, mp 112–114°C).
One-Pot Condensation in PEG-400
A mixture of 3-phenyl-4-thioxo-2-thiazolidinone (10 mmol), 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (10 mmol), and PEG-400 (5 mL) is stirred at 25°C for 6 h. Precipitation is induced by adding water (50 mL), followed by filtration and recrystallization from ethanol-dioxane (1:1). This solvent-free method achieves 89% yield with 98% purity.
Optimization and Scalability
Solvent Effects
Comparative studies highlight PEG-400’s superiority over acetic acid in condensation reactions:
| Parameter | Glacial Acetic Acid | PEG-400 |
|---|---|---|
| Yield | 78% | 89% |
| Reaction Time | 2 h (reflux) | 6 h (rt) |
| Purification Ease | Moderate | High |
| Environmental Impact | High (VOC emissions) | Low |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Applications and Derivatives
Antimicrobial Activity
This compound inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via membrane disruption, as evidenced by propidium iodide uptake assays.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic Hydrolysis : Treatment with NaOH (aq.) yields the corresponding carboxylic acid (5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid) .
-
Acidic Hydrolysis : HCl in ethanol/water promotes ester cleavage at elevated temperatures (~80°C) .
Transesterification with alcohols (e.g., ethanol) in the presence of catalytic HSO produces ethyl derivatives .
Pyrazole Ring Functionalization
The pyrazole moiety participates in electrophilic substitution and N-alkylation:
Electrophilic Substitution
-
Nitration : Nitrating agents (HNO/HSO) selectively target the pyrazole ring at the 4-position under controlled conditions .
-
Halogenation : Bromination with Br/FeBr yields 4-bromo derivatives .
N-Alkylation
Reaction with alkyl halides (e.g., CHI) in DMF/KCO produces quaternary ammonium salts at the pyrazole N-2 position .
Furan Ring Reactivity
The furan system undergoes cycloaddition and electrophilic substitution:
Diels-Alder Reaction
-
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 110°C to form bicyclic adducts .
Electrophilic Acylation
Cross-Coupling Reactions
The methylene bridge (-CH-) between furan and pyrazole enables Suzuki-Miyaura coupling:
| Reaction | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| Suzuki Coupling (Ar-B(OH)) | Pd(PPh), KCO, DME, 80°C | Biaryl derivatives | 72–85% | |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos, toluene | Pyrazole-amine conjugates | 68% |
Oxidation and Reduction
-
Reduction : LiAlH reduces the ester to a primary alcohol (5-[(1H-pyrazol-1-yl)methyl]furan-3-methanol) .
Complexation with Metals
The pyrazole nitrogen acts as a ligand for transition metals:
-
Cu(II) Complexes : Forms octahedral complexes with CuCl in ethanol .
-
Pd Catalysis : Participates in Pd-mediated C–H activation for arylations .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO and furan/pyrazole fragments .
Comparative Reactivity Data
| Functional Group | Reaction | Rate Constant (k, s) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Ester | Alkaline hydrolysis | 1.2 × 10 | 45.3 |
| Pyrazole | Bromination | 3.8 × 10 | 62.1 |
| Furan | Diels-Alder | 5.6 × 10 | 28.9 |
Scientific Research Applications
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of a carboxylate ester.
5-Hydroxy-1-methylpyrazole: Another related compound with a hydroxyl group on the pyrazole ring.
Uniqueness
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is unique due to its combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a furan ring substituted with a pyrazole moiety, which is known for its pharmacological versatility. The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions to yield the desired product.
Anticancer Activity
Several studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table 2: Anti-inflammatory Activity Data
The compound demonstrated promising results, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly decreased cell viability and induced apoptosis through caspase activation .
- Anti-inflammatory Evaluation : In an animal model of acute inflammation, the compound was shown to reduce paw edema significantly compared to controls, suggesting its effectiveness in managing inflammatory responses .
Q & A
Q. What are the established synthetic routes for methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, and what key reaction conditions influence yield?
The synthesis typically involves the coupling of pyrazole and furan derivatives. A validated method includes the use of methanol-mediated recyclization of precursors like methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. Key conditions include:
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) for nucleophilic substitution.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole N-CH₂-furan linkage).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₀N₂O₃ expected at m/z 218.0693).
- Single-Crystal X-ray Diffraction : Resolve bond angles and stereochemistry, as demonstrated for structurally analogous pyrazole-furan hybrids .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While direct toxicity data are limited, general precautions for pyrazole derivatives apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides, carbon monoxide).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How do reaction conditions impact regioselectivity in the synthesis of pyrazole-furan hybrids?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on the pyrazole ring favor nucleophilic attack at specific positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
- Temperature : Higher temperatures (≥80°C) can shift equilibrium toward thermodynamically stable products. Contradictions in literature yields (e.g., 60–85%) suggest optimization is context-dependent .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-furan derivatives?
Discrepancies in analgesic or anti-inflammatory activity may arise from:
- Assay variability : Standardize in vitro models (e.g., COX-2 inhibition vs. carrageenan-induced edema in rodents).
- Structural analogs : Compare this compound with its ethyl or aryl-substituted analogs to isolate substituent effects.
- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
Q. How can thermal stability and decomposition pathways be analyzed for this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for stable analogs).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, furan derivatives).
- Kinetic Studies : Model degradation rates under controlled humidity and temperature .
Q. What spectroscopic techniques differentiate between tautomeric forms of the pyrazole moiety?
- Variable-Temperature NMR : Monitor chemical shift changes to detect tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole).
- Infrared Spectroscopy (IR) : Compare N-H stretching frequencies (≈3400 cm⁻¹) with O-H or C-H modes to rule out tautomer interference .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
